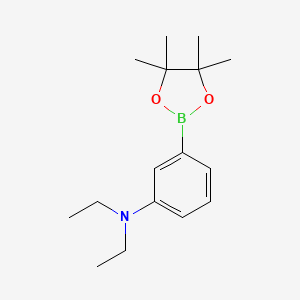
N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety substituted with diethyl groups. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of N,N-diethylaniline with a boronic ester precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under certain conditions to form the corresponding borane.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura cross-coupling.
Aplicaciones Científicas De Investigación
N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Research into boron-containing compounds for their potential use in cancer treatment and antimicrobial applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its ability to form stable carbon-boron bonds. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron intermediate, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic ester group and the formation of the palladium-boron intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N,N-diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of diethyl groups on the aniline moiety, which can influence its reactivity and solubility compared to similar compounds with dimethyl or other substituents. This can make it more suitable for specific applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C16H26BNO2 |
|---|---|
Peso molecular |
275.2 g/mol |
Nombre IUPAC |
N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C16H26BNO2/c1-7-18(8-2)14-11-9-10-13(12-14)17-19-15(3,4)16(5,6)20-17/h9-12H,7-8H2,1-6H3 |
Clave InChI |
HPCITKNSGAGTDG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13459945.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)
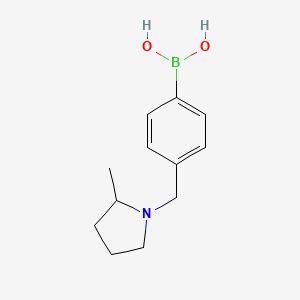
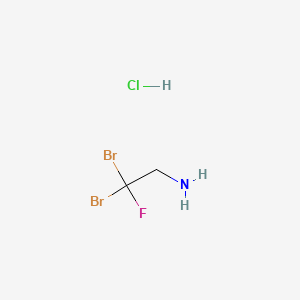

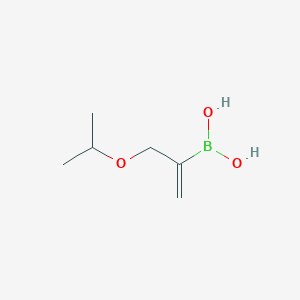
![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)

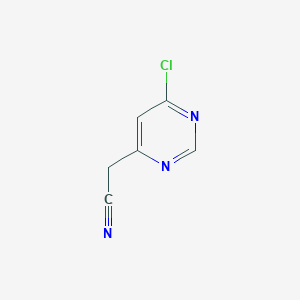
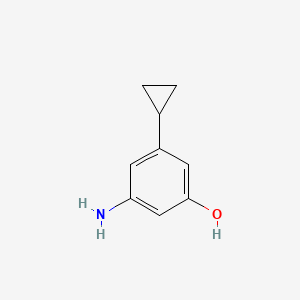
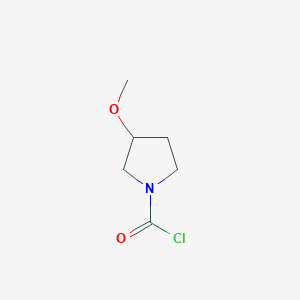
![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
![4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B13460024.png)
